molecular formula C27H21F3N6O3S2 B15033387 3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide CAS No. 400863-54-9

3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B15033387
CAS No.: 400863-54-9
M. Wt: 598.6 g/mol
InChI Key: USSJRTOOFPFWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core, a trifluoromethyl group, and a sulfonyl-phenyl-pyrimidinyl moiety. Its molecular formula is C25H19F3N6O3S3, and it has a molecular weight of 604.656 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-B]pyridine core.

    Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Sulfonylation and Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties .

Properties

CAS No.

400863-54-9

Molecular Formula

C27H21F3N6O3S2

Molecular Weight

598.6 g/mol

IUPAC Name

3-amino-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H21F3N6O3S2/c1-14-12-15(2)33-26(32-14)36-41(38,39)18-10-8-17(9-11-18)34-24(37)23-22(31)21-19(27(28,29)30)13-20(35-25(21)40-23)16-6-4-3-5-7-16/h3-13H,31H2,1-2H3,(H,34,37)(H,32,33,36)

InChI Key

USSJRTOOFPFWTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.